molecular formula C17H18N8OS B4509086 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide

3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide

Cat. No.: B4509086
M. Wt: 382.4 g/mol
InChI Key: QREXSMOQVCQGNA-UHFFFAOYSA-N
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Description

3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Mechanism of Action

The antitumoral activity of this compound was due to inhibition of tubulin polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of various functional groups. Common reagents used in these reactions include hydrazine, acetic anhydride, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale of production and the specific requirements of the end product. Industrial synthesis often emphasizes efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can lead to the formation of a wide range of substituted derivatives with diverse functional groups.

Scientific Research Applications

3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • **3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide shares similarities with other heterocyclic compounds, such as:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its specific structure and the presence of multiple heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N8OS/c1-10-8-12(3)24(22-10)15-5-4-13-20-21-14(25(13)23-15)6-7-16(26)19-17-18-11(2)9-27-17/h4-5,8-9H,6-7H2,1-3H3,(H,18,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREXSMOQVCQGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NC4=NC(=CS4)C)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide
Reactant of Route 2
Reactant of Route 2
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide
Reactant of Route 3
Reactant of Route 3
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide
Reactant of Route 4
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide
Reactant of Route 5
Reactant of Route 5
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide
Reactant of Route 6
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide

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